2,3-Difluoro-6-(trifluoromethyl)benzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2,6-Difluoro-3-(trifluoromethyl)benzoic acid” is represented by the InChI code:1S/C8H3F5O2/c9-4-2-1-3 (8 (11,12)13)6 (10)5 (4)7 (14)15/h1-2H, (H,14,15)
. The molecular weight is 226.1 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluoro-3-(trifluoromethyl)benzoic acid” include a molecular weight of 226.1 . It is a solid at room temperature .Scientific Research Applications
Development of Fluorescence Probes
Researchers have developed novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes, synthesized using derivatives of benzoic acid, exhibit strong fluorescence upon reaction with hROS, enabling the differentiation and specific detection of these species in biological settings (Setsukinai et al., 2003).
Synthesis and Glycosylation Studies
A series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside has been synthesized to explore the effect of fluorine substituents on glycosylation stereoselectivity. The research demonstrates how the electron-withdrawing capability of fluorine atoms influences the stereoselective outcome of glycosylation reactions (Crich & Vinogradova, 2007).
Environmental Remediation
The use of heat-activated persulfate for the oxidation of PFOA, 6:2 fluorotelomer sulfonate, and PFOS under conditions suitable for in-situ groundwater remediation has been evaluated. This study highlights the potential of using advanced oxidation processes for the removal of perfluoroalkyl substances from contaminated water sources, showing effective oxidation of PFOA while indicating limitations for PFOS removal (Park et al., 2016).
Catalyst-Free Decarboxylative Trifluoromethylation
A mild and practical method for the catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives has been presented. This environmentally friendly transformation demonstrates an efficient use of NaSO2CF3 as a CF3-source, performed in water–acetonitrile at low temperatures, showcasing a scalable approach to synthesizing trifluoromethylated aromatic compounds (Wang et al., 2017).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid . Once the targets are identified, it will be possible to map out the biochemical pathways that are influenced by this compound.
Result of Action
The molecular and cellular effects of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid’s action are currently unknown due to the lack of specific target and pathway identification
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid . .
properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFYNXCPSXXODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-(trifluoromethyl)benzoic acid | |
CAS RN |
186517-16-8 |
Source
|
Record name | 2,3-difluoro-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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